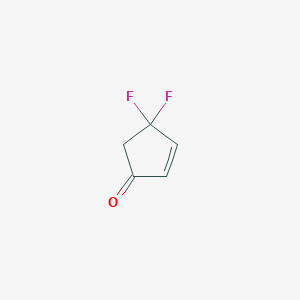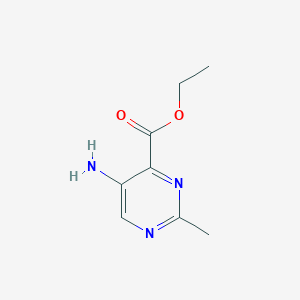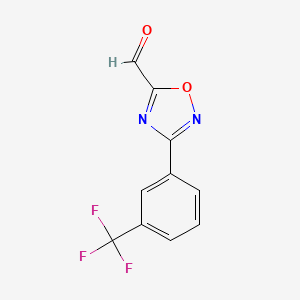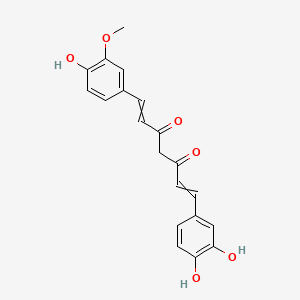
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monodemethylcurcumin, also known as 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione, is a derivative of curcumin, a natural compound found in the rhizomes of turmeric (Curcuma longa). Curcumin is well-known for its vibrant yellow color and extensive use in traditional medicine. Monodemethylcurcumin retains many of the beneficial properties of curcumin but with slight structural modifications that can enhance its biological activity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Monodemethylcurcumin can be synthesized through various methods, including the mechanochemical method, which is an efficient green method for the synthesis of organic compounds. This method involves the use of mechanical force to drive chemical reactions, often resulting in higher yields and fewer by-products.
Industrial Production Methods: Industrial production of monodemethylcurcumin typically involves the extraction of curcumin from turmeric, followed by selective demethylation processes. Advanced extraction technologies, such as supercritical fluid extraction and microwave-assisted extraction, are employed to obtain high-purity curcumin, which is then chemically modified to produce monodemethylcurcumin .
Analyse Des Réactions Chimiques
Types of Reactions: Monodemethylcurcumin undergoes various chemical reactions, including:
Oxidation: Monodemethylcurcumin can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Monodemethylcurcumin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of curcuminoids and their derivatives.
Mécanisme D'action
Monodemethylcurcumin exerts its effects through multiple mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species, such as hydroxyl radicals and superoxide anions, thereby preventing oxidative damage.
Anti-inflammatory Activity: It inhibits key enzymes involved in inflammation, such as cyclooxygenase-2 and lipoxygenase.
Anticancer Activity: Monodemethylcurcumin modulates various signaling pathways, including the nuclear factor-kappa B pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Monodemethylcurcumin is part of the curcuminoid family, which includes:
Curcumin: The primary component of turmeric, known for its broad-spectrum biological activities.
Demethoxycurcumin: Lacks one methoxy group compared to curcumin, with similar but slightly different biological properties.
Bis-demethoxycurcumin: Lacks two methoxy groups, often used in comparative studies to understand the role of methoxy groups in curcuminoid activity.
Uniqueness of Monodemethylcurcumin: Monodemethylcurcumin’s unique structure, with one less methoxy group than curcumin, enhances its solubility and bioavailability. This structural modification also allows for more targeted interactions with biological molecules, making it a promising candidate for therapeutic applications .
Propriétés
IUPAC Name |
1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)12-15(21)6-2-13-4-8-17(23)19(25)10-13/h2-11,23-25H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRFJIZJLZXEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
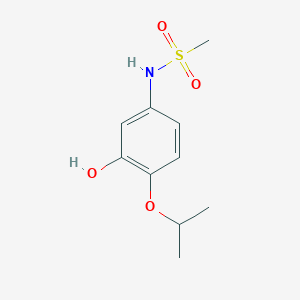
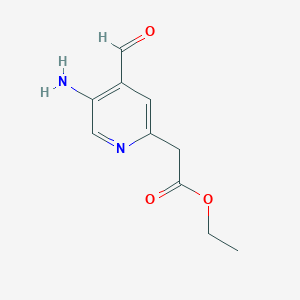
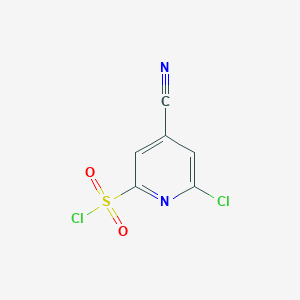
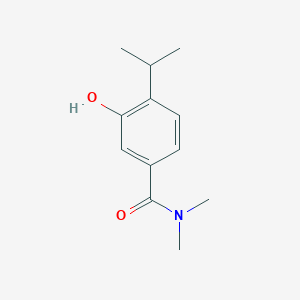
![9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)

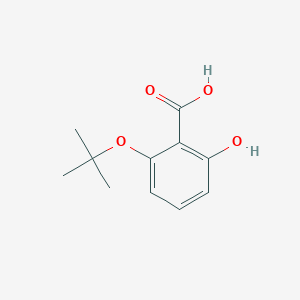
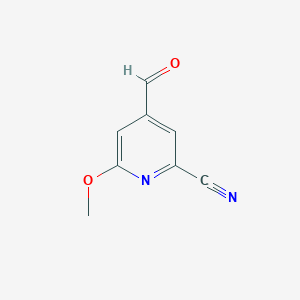

![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B14854932.png)
